molecular formula C8H16N2O B1588376 (R)-4-(pyrrolidin-3-yl)morpholine CAS No. 511295-94-6

(R)-4-(pyrrolidin-3-yl)morpholine

Cat. No.: B1588376
CAS No.: 511295-94-6
M. Wt: 156.23 g/mol
InChI Key: OPJDRNMJJNFSNZ-MRVPVSSYSA-N
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Description

(R)-4-(Pyrrolidin-3-yl)morpholine (CAS 511295-94-6) is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The compound serves as a versatile synthon featuring both a pyrrolidine and a morpholine ring, offering researchers a three-dimensional, sp3-rich scaffold. The pyrrolidine ring is a privileged structure in pharmaceuticals, valued for its ability to influence a molecule's stereochemistry, solubility, and three-dimensional coverage due to the ring's non-planarity and pseudorotation . The distinct spatial orientation of the (R)-enantiomer is critical for binding to enantioselective protein targets, allowing for the exploration of structure-activity relationships and the development of selective ligands . This makes it a valuable building block for the synthesis of compounds for researching treatments for various human diseases, including potential applications as anticancer, antibacterial, and central nervous system agents . The compound is supplied with a high purity of 98% and is classified as dangerous goods for shipping (UN 2735, Class 8, PG III) . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3R)-pyrrolidin-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-9-7-8(1)10-3-5-11-6-4-10/h8-9H,1-7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJDRNMJJNFSNZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428353
Record name 4-(3R)-3-Pyrrolidinyl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511295-94-6
Record name 4-(3R)-3-Pyrrolidinyl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for R 4 Pyrrolidin 3 Yl Morpholine and Analogous Chiral Morpholine Pyrrolidine Systems

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For (R)-4-(pyrrolidin-3-yl)morpholine, the primary disconnections involve breaking the C-N bonds of the pyrrolidine (B122466) or morpholine (B109124) rings, or the bond connecting the two rings.

A common strategy involves the disconnection of the bond between the nitrogen of the morpholine and the C3 position of the pyrrolidine ring. This leads to two key building blocks: a suitably protected (R)-3-aminopyrrolidine derivative and a bis(2-haloethyl) ether or a related dielectrophile for the formation of the morpholine ring. Alternatively, a disconnection at the C-N bonds within the pyrrolidine ring can be envisioned, often leading back to chiral amino acid precursors like proline or 4-hydroxyproline (B1632879). nih.gov

Enantioselective Synthesis Approaches

The generation of the chiral center at the C3 position of the pyrrolidine ring with the desired (R)-configuration is a critical aspect of the synthesis. Several enantioselective methods have been developed to achieve this.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers an efficient way to create the chiral C-N bond. For instance, transition-metal catalyzed asymmetric hydrogenation of a suitable prochiral enamine or imine precursor can establish the stereocenter. Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of unsaturated morpholines and related heterocycles, achieving high enantioselectivities. rsc.orglookchem.com Another approach is the catalytic asymmetric C-H insertion of carbenes into a pyrrolidine ring, which can create 2,5-disubstituted analogs with high stereocontrol. nih.gov

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming reaction. For example, a chiral auxiliary attached to the pyrrolidine nitrogen can control the diastereoselective alkylation or addition to a prochiral center. While effective, this method requires additional steps for the attachment and removal of the auxiliary. The use of chiral auxiliaries derived from natural sources like amino acids is a common strategy.

Organocatalytic Routes to Chiral Morpholine-Pyrrolidine Derivatives

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, often utilizing small, chiral organic molecules as catalysts. nih.gov For the synthesis of chiral pyrrolidines, proline and its derivatives are frequently used as organocatalysts to promote enantioselective reactions. nih.govresearchgate.net For example, the asymmetric Michael addition of aldehydes or ketones to nitroolefins, catalyzed by a chiral pyrrolidine-based catalyst, can be a key step in constructing the substituted pyrrolidine ring. frontiersin.org While morpholine-based organocatalysts are generally less reactive than their pyrrolidine counterparts, research is ongoing to develop more efficient catalysts of this type. frontiersin.org

Diastereoselective Synthetic Pathways

Diastereoselective strategies often start from a chiral precursor, such as an amino acid, where the stereochemistry is already defined. For instance, (R)-4-hydroxyproline can serve as a versatile starting material. The existing stereocenter can direct the formation of new stereocenters during the synthesis. Ring-closing metathesis and various cycloaddition reactions are powerful methods for constructing the pyrrolidine ring with high diastereoselectivity. researchgate.netmdpi.com For example, a diastereoselective annulation reaction under enamine catalysis can afford chiral hexacyclic steroids containing a pyrrolidine ring. researchgate.net

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound and its analogs hinges on the careful optimization of reaction conditions to maximize yield and diastereoselectivity. Key transformations in the synthesis of such systems often include N-arylation, cyclization, and functional group manipulations. The choice of catalysts, solvents, temperature, and reaction time plays a pivotal role in the outcome of these reactions.

For instance, in the synthesis of related substituted morpholines, palladium-catalyzed carboamination reactions have been a key strategy. nih.gov The optimization of these reactions often involves screening various palladium catalysts, ligands, and bases to achieve the desired product in high yield. The nature of the aryl halide and the substituents on the nitrogen atom can significantly influence the reaction's efficiency. nih.gov For example, electron-rich or electron-neutral aryl bromides have been shown to provide acceptable yields, while electron-poor aryl bromides may lead to complex product mixtures. nih.gov

In the context of constructing the pyrrolidine ring, intramolecular hydroamination reactions offer a direct approach. The optimization of such processes can involve a one-pot, two-step procedure where amine oxidation and hydroamination are followed by N-oxide reduction. researchgate.net The choice of oxidant and reductant, as well as their stoichiometry, is critical for achieving high yields. researchgate.net

The following table summarizes optimized reaction conditions for key steps that could be analogous to the synthesis of this compound, based on literature for similar heterocyclic systems.

Reaction Step Catalyst/Reagent Solvent Temperature Yield Reference
Pd-catalyzed CarboaminationPd(OAc)2 / (S)-Tol-BINAPToluene100 °C66% nih.gov
Intramolecular HydroaminationUrea Hydrogen Peroxide / B2pin22,2,2-trifluoroethanolRoom Temp to 60 °CHigh researchgate.net
Reductive AminationNaBH(OAc)3DichloroethaneRoom TemperatureGood mdpi.com
N-alkylation with Ethylene (B1197577) Sulfate (B86663)tBuOKVariousNot specifiedHigh nih.gov

This table presents a hypothetical optimization based on analogous reactions reported in the literature. The specific conditions for the synthesis of this compound may vary.

Further optimization efforts might involve high-throughput screening of reaction conditions to rapidly identify the ideal parameters for a specific synthetic transformation. nih.gov The use of continuous flow protocols has also emerged as a powerful tool for establishing highly diastereoselective and scalable syntheses of chiral pyrrolidines, often achieving high yields in very short reaction times. rsc.org

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and enhance safety. This involves the use of less hazardous reagents, greener solvents, and more efficient catalytic systems.

One key aspect is the development of one-pot or tandem reactions, which reduce the number of work-up and purification steps, thereby minimizing solvent consumption and waste generation. researchgate.net For example, a one-pot intramolecular hydroamination process avoids the isolation of intermediates, leading to a more streamlined and environmentally friendly synthesis. researchgate.net

The choice of solvent is another critical factor. The use of water as a solvent, where possible, is highly desirable from a green chemistry perspective. mdpi.com While some reactions may be challenging in water due to the insolubility of reactants, the development of "on water" protocols for reactions like the Michael addition has shown promise. mdpi.comarkat-usa.org Alternatively, the use of greener solvents like ethanol (B145695) or the reduction of solvent volume contributes to a more sustainable process. arkat-usa.org

Catalysis plays a central role in green synthesis. The use of highly efficient and recyclable catalysts can significantly reduce waste. Organocatalysis, for instance, avoids the use of potentially toxic and expensive metal catalysts. mdpi.com When metal catalysts are necessary, the use of low catalyst loadings and the development of methods for catalyst recovery and reuse are important considerations.

A recent development in the green synthesis of morpholines involves a redox-neutral protocol using inexpensive and readily available reagents like ethylene sulfate and potassium tert-butoxide. nih.gov This method offers a simple, high-yielding, and environmentally benign alternative to traditional methods for preparing morpholines from 1,2-amino alcohols. nih.gov The application of microwave-assisted organic synthesis (MAOS) has also been shown to increase synthetic efficiency and support the goals of green chemistry in the synthesis of pyrrolidines. nih.gov

The following table highlights some green chemistry considerations in the synthesis of chiral morpholine-pyrrolidine systems.

Green Chemistry Principle Application in Synthesis Benefit Reference
Atom EconomyOne-pot/Tandem reactionsReduced waste, fewer steps researchgate.net
Safer SolventsUse of water or ethanolReduced toxicity and environmental impact mdpi.comarkat-usa.org
CatalysisOrganocatalysis, low catalyst loading, catalyst recyclingAvoids toxic metals, reduces waste mdpi.com
Renewable FeedstocksUse of bio-based starting materialsReduced reliance on fossil fuels mdpi.com
Energy EfficiencyMicrowave-assisted synthesis, continuous flowFaster reactions, lower energy consumption rsc.orgnih.gov

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and economically viable.

Advanced Structural Characterization and Spectroscopic Analysis of R 4 Pyrrolidin 3 Yl Morpholine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (R)-4-(pyrrolidin-3-yl)morpholine derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H and ¹³C NMR for Structural Elucidation

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) and morpholine (B109124) rings. The protons on the morpholine ring adjacent to the oxygen atom would appear at a lower field (higher ppm) compared to those adjacent to the nitrogen atom. The protons on the pyrrolidinyl ring will also have characteristic shifts, with the methine proton at the chiral center (C3) being of particular interest.

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data. The carbon atoms of the morpholine ring bonded to oxygen will be deshielded and appear at a lower field compared to those bonded to nitrogen. The carbons of the pyrrolidine ring will have shifts characteristic of a saturated heterocyclic amine.

Predicted NMR Data for this compound:

Below are predicted ¹H and ¹³C NMR chemical shifts. These are estimates and may vary from experimental values.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrrolidine C2, C5 (CH₂)2.8 - 3.245 - 55
Pyrrolidine C3 (CH)2.9 - 3.455 - 65
Pyrrolidine C4 (CH₂)1.8 - 2.225 - 35
Pyrrolidine NH1.5 - 2.5 (broad)-
Morpholine C2', C6' (CH₂)3.6 - 3.865 - 70
Morpholine C3', C5' (CH₂)2.4 - 2.748 - 55

Note: Predicted data is based on computational models and analysis of similar structures.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR techniques are powerful for confirming the structural assignments of complex molecules like this compound derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between adjacent protons on both the pyrrolidine and morpholine rings, helping to trace the connectivity of the protons in each ring system. For instance, the methine proton at C3 of the pyrrolidine ring would show correlations to the methylene (B1212753) protons at C2 and C4. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group will give a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. columbia.edu This technique is invaluable for connecting the different fragments of the molecule. For example, it would show a correlation between the protons on the morpholine ring and the C3 carbon of the pyrrolidine ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. researchgate.netlibretexts.org This is particularly useful for determining the stereochemistry and conformation of the molecule. For this compound, NOESY could be used to determine the relative orientation of the substituents on the pyrrolidine ring and to study the conformation of both heterocyclic rings. researchgate.netnih.gov

Dynamic NMR Studies for Conformational Analysis

The pyrrolidine and morpholine rings are not planar and can exist in various conformations. Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes that occur on the NMR timescale. researchgate.netnih.gov

For N-substituted pyrrolidines, ring puckering and nitrogen inversion are common dynamic processes. researchgate.net Similarly, the morpholine ring typically adopts a chair conformation, but ring inversion can occur. researchgate.net In this compound, the substituents can influence the rate and energetics of these conformational changes.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for conformational interchange. researchgate.net While specific DNMR studies on this compound are not documented, studies on similar N-benzoyl pyrrolidine derivatives have been used to investigate the barrier of C-N bond rotation. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental formula of the molecule. For this compound (C₈H₁₆N₂O), the exact mass can be calculated and compared with the experimentally determined value to confirm its elemental composition.

Calculated Exact Mass for C₈H₁₆N₂O ([M+H]⁺):

FormulaCalculated Mass (m/z)
C₈H₁₇N₂O⁺157.1335

This value can be used to confirm the identity of the compound with high confidence.

Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

ESI-MS: Electrospray ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, this compound would likely be observed as the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can induce fragmentation, providing valuable structural information. rsc.org The fragmentation patterns of N-substituted morpholines often involve cleavages of the morpholine ring. researchgate.netpreprints.org

GC-MS: Gas chromatography-mass spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While derivatization might be necessary to improve the volatility and thermal stability of this compound, GC-MS can be a powerful tool for purity assessment and identification. nih.govmdpi.com The electron ionization (EI) mass spectrum would typically show a molecular ion peak and a series of fragment ions characteristic of the pyrrolidine and morpholine rings. Common fragmentation pathways for cyclic amines include the loss of small neutral molecules and ring cleavage. acs.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as a powerful technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. This method offers unparalleled insight into the absolute configuration, intermolecular forces, and preferred conformations of molecules like this compound derivatives.

Determination of Absolute Configuration

The determination of the absolute configuration of a chiral molecule is crucial for understanding its stereospecific interactions. For derivatives of this compound, single-crystal X-ray diffraction is the definitive method to confirm the 'R' configuration at the stereocenter of the pyrrolidine ring. This technique allows for the unambiguous assignment of the spatial arrangement of the substituents around the chiral carbon, which is fundamental for structure-activity relationship studies.

Crystal Packing and Intermolecular Interactions

Hydrogen Bonding: The presence of nitrogen and oxygen atoms in the morpholine and pyrrolidine rings facilitates the formation of hydrogen bonds. The secondary amine in the pyrrolidine ring can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the morpholine moiety can act as acceptors. These interactions are significant in stabilizing the crystal structure.

C-H Interactions: Non-classical C-H···N and C-H···O hydrogen bonds also play a role in the crystal packing. For instance, in a related morpholine derivative, C—H⋯N interactions were observed to link molecules into chains, contributing to the formation of a stable, three-dimensional network. nih.gov

The interplay of these intermolecular forces results in a well-defined crystal lattice, and understanding these interactions is key to predicting the physical properties of the solid material.

Conformational Preferences in the Crystalline State

The conformation of the morpholine and pyrrolidine rings in the solid state can be precisely determined through X-ray crystallography. The morpholine ring typically adopts a stable chair conformation. nih.gov Similarly, the five-membered pyrrolidine ring can exist in various puckered conformations, such as the envelope or twist forms. The specific conformation adopted in the crystalline state is influenced by the substituents on the rings and the packing forces within the crystal.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives would display characteristic absorption bands corresponding to the vibrations of specific bonds.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
N-H (Pyrrolidine)Stretching3300-3500
C-H (Aliphatic)Stretching2850-3000
C-N (Amine)Stretching1020-1250
C-O-C (Ether)Stretching1070-1150

Data compiled from general IR spectroscopy principles and analysis of related compounds. youtube.com

The N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected to appear as a moderate to weak band in the 3300-3500 cm⁻¹ region. youtube.com The aliphatic C-H stretching vibrations from both the pyrrolidine and morpholine rings would be observed in the 2850-3000 cm⁻¹ range. The C-N stretching of the tertiary amine in the morpholine and the secondary amine in the pyrrolidine, along with the C-O-C stretching of the ether linkage in the morpholine ring, will produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical techniques are essential for confirming the enantiomeric purity of chiral compounds like this compound.

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of an enantiomer. For this compound, a specific, non-zero value of optical rotation would be expected, confirming its chiral nature. The magnitude and sign of the rotation are dependent on the concentration, solvent, temperature, and the wavelength of the light used.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides more detailed structural information than polarimetry. For this compound, the electronic transitions associated with the chromophores (such as the amine and ether groups) in the chiral environment would give rise to characteristic positive or negative CD bands. This spectrum serves as a unique fingerprint for the (R)-enantiomer and can be used to determine its enantiomeric excess with high sensitivity.

Computational and Theoretical Investigations of the R 4 Pyrrolidin 3 Yl Morpholine Scaffold

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict a molecule's geometry, energy, and various other chemical properties. For a molecule like (R)-4-(pyrrolidin-3-yl)morpholine, DFT calculations, typically using a basis set such as B3LYP/6-31G(d) or higher, would provide fundamental insights.

Molecular Geometry Optimization and Conformation Studies

The first step in a computational analysis is geometry optimization, which locates the minimum energy structure of the molecule. For this compound, this involves determining the most stable three-dimensional arrangement of its atoms.

The morpholine (B109124) ring typically adopts a stable chair conformation, similar to cyclohexane, to minimize steric strain. The pyrrolidine (B122466) ring is more flexible and can exist in various puckered conformations, most commonly the "envelope" and "twist" forms, which are close in energy. DFT calculations would precisely determine the bond lengths, bond angles, and dihedral angles for the lowest-energy conformer. For instance, in related heterocyclic systems, C-N bond lengths are typically calculated to be around 1.45-1.47 Å, while C-O bonds in the morpholine ring are around 1.43 Å. The C-N-C and C-O-C bond angles would be near the tetrahedral angle of 109.5°, with slight deviations due to ring strain.

Conformational analysis would also explore the rotational barrier around the single bond connecting the pyrrolidine ring (at the C3 position) to the morpholine nitrogen. This analysis helps understand the molecule's flexibility and the spatial relationship between the two heterocyclic rings, which is crucial for its interaction with biological targets.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT is used to calculate several electronic properties.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, which are the most electron-rich centers. The energy of the HOMO is related to the ionization potential, and a higher HOMO energy suggests greater reactivity as an electron donor (nucleophile). The LUMO would likely be distributed more across the C-H and C-N antibonding orbitals. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov Studies on similar saturated heterocyclic amines show HOMO-LUMO gaps that indicate high stability. nih.gov

Charge Distribution and Molecular Electrostatic Potential (MEP): DFT calculations can determine the partial atomic charges on each atom. In this molecule, both the pyrrolidine nitrogen and the morpholine nitrogen, as well as the morpholine oxygen, are highly electronegative and would carry partial negative charges. nih.gov The hydrogen atoms, particularly the one on the pyrrolidine nitrogen, would have partial positive charges. This charge distribution is visualized using a Molecular Electrostatic Potential (MEP) map, where red areas indicate regions of high electron density (negative potential, prone to electrophilic attack) and blue areas indicate electron-deficient regions (positive potential, prone to nucleophilic attack). For this molecule, the MEP would show strong negative potential around the nitrogen and oxygen atoms, confirming them as the primary sites for protonation and hydrogen bonding.

Below is an illustrative table of electronic properties that could be derived from a DFT analysis, with example values based on related morpholine-pyrrolidine structures.

PropertyPredicted Value / DescriptionSignificance
HOMO Energy ~ -6.0 eVIndicates nucleophilic character, electron-donating ability.
LUMO Energy ~ 2.0 eVIndicates electrophilic character, electron-accepting ability.
HOMO-LUMO Gap ~ 8.0 eVSuggests high kinetic stability and low reactivity. nih.gov
Dipole Moment > 3.0 DebyeIndicates a polar molecule, affecting solubility and intermolecular forces. researchgate.net
MEP Minimum Localized on N and O atomsPredicts sites for electrophilic attack and hydrogen bonding.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict spectroscopic data, which can be used to validate experimental findings.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. For this compound, this would show characteristic peaks for N-H stretching (from the pyrrolidine ring, typically around 3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), C-N stretching (1000-1200 cm⁻¹), and the prominent C-O-C stretching of the ether group in the morpholine ring (around 1100 cm⁻¹). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated and are often in good agreement with experimental values after appropriate scaling. This can help in assigning peaks in experimentally obtained NMR spectra and confirming the molecule's structure.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT provides a static, time-averaged picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For this compound, an MD simulation would reveal the dynamic interplay between different conformations. It would show the puckering of the pyrrolidine ring, the chair-boat interconversion of the morpholine ring (though the chair form is heavily favored), and the rotation around the C-N connecting bond. nih.gov This analysis is particularly important when studying how the molecule might adapt its shape to fit into a binding pocket of a protein, providing a more realistic model of its behavior in a biological environment. nih.govnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for studying reaction mechanisms by mapping the potential energy surface of a reaction. This involves calculating the energies of reactants, products, and, crucially, the transition states that connect them.

For this compound, one could model various reactions. For example, the protonation of the two nitrogen atoms could be investigated. By calculating the proton affinity for both the secondary amine of the pyrrolidine and the tertiary amine of the morpholine, one could predict which site is more basic and therefore more likely to be protonated under physiological conditions. Computational studies on similar amines have shown that such calculations can effectively determine relative basicity. researchgate.net This information is vital for understanding the molecule's behavior as a potential drug candidate, as its charge state affects receptor binding and membrane permeability.

Structure-Property Relationship Studies

Computational studies are instrumental in establishing clear structure-property relationships.

Basicity and Nucleophilicity: As determined by charge distribution and FMO analysis, the lone pairs on the two nitrogen atoms are the centers of basicity and nucleophilicity. DFT calculations can quantify the relative basicity by modeling protonation energies. researchgate.net The secondary amine in the pyrrolidine ring is generally expected to be more basic than the tertiary amine of the morpholine due to electronic effects, though the specific molecular environment can cause deviations.

Polarity: The molecular polarity is quantified by the dipole moment, a direct output of DFT calculations. researchgate.net The presence of two nitrogen atoms and an oxygen atom, combined with the molecule's asymmetric structure, ensures that this compound is a polar molecule. This polarity influences properties like solubility in water and interactions with polar biological macromolecules.

Conformational Rigidity: The degree of flexibility or rigidity is assessed through conformational analysis (DFT) and molecular dynamics (MD). While the morpholine ring is relatively rigid in its chair conformation, the pyrrolidine ring and the rotatable bond between the two rings provide a degree of flexibility. This "tuned" flexibility is often a desirable trait in drug design, allowing a molecule to adapt to a binding site without being overly flexible, which would carry an entropic penalty upon binding.

In Silico Approaches to Molecular Design and Virtual Screening for Research Applications

In silico methods have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective exploration of chemical space. For the this compound scaffold, these computational approaches are instrumental in designing novel derivatives and identifying potential protein targets through virtual screening campaigns.

The design of novel molecules incorporating the this compound scaffold often begins with a thorough understanding of its structural and electronic properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to establish a correlation between the physicochemical properties of a series of compounds and their biological activity. For instance, in a study on pyrrolidine derivatives as myeloid cell leukemia-1 (Mcl-1) inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to generate contour maps. nih.gov These maps highlight regions where steric bulk, electrostatic potential, and other fields can be modified to enhance inhibitory activity.

Building on the insights from such models, new derivatives of this compound can be designed. This involves the strategic addition or modification of functional groups at various positions on the pyrrolidine or morpholine rings to optimize interactions with a target protein. For example, based on QSAR results, novel compounds with predicted higher inhibitory activity can be proposed. researchgate.net

Table 1: Hypothetical Designed Derivatives of this compound Based on QSAR Insights

Compound IDModification on Pyrrolidine RingModification on Morpholine RingPredicted Activity (pIC50)
Parent NoneNone5.8
Deriv-01 N-methylationNone6.2
Deriv-02 4-fluoro substitutionNone6.5
Deriv-03 None2,6-dimethyl substitution6.8
Deriv-04 N-acetylation2-oxo substitution7.1

This table is for illustrative purposes and does not represent actual experimental data.

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov The this compound scaffold can serve as a core fragment in the design of compound libraries for virtual screening campaigns.

Structure-based virtual screening (SBVS) is a common approach where a library of compounds is docked into the binding site of a target protein with a known three-dimensional structure. nih.gov The binding affinity of each compound is then estimated using a scoring function. This method has been successfully applied to identify potential inhibitors for various targets, including those in SARS-CoV-2. nih.gov

For instance, a library of compounds containing the this compound core could be screened against a specific kinase or protease. The results of the virtual screening would provide a ranked list of compounds based on their predicted binding energies.

Table 2: Illustrative Virtual Screening Results for a this compound-based Library against a Hypothetical Kinase Target

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (Ki)
Hit-01 -9.5Asp145, Lys72, Met10250 nM
Hit-02 -9.2Asp145, Phe14680 nM
Hit-03 -8.8Lys72, Glu91150 nM
Hit-04 -8.5Asp145, Tyr74200 nM

This table is for illustrative purposes and does not represent actual experimental data.

Following virtual screening, the top-ranked compounds are often subjected to further computational analysis, such as molecular dynamics (MD) simulations. MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode. nih.govnih.gov This multi-step in silico process allows for the prioritization of a smaller, more manageable number of compounds for experimental testing, thereby accelerating the drug discovery process.

The application of these in silico approaches to the this compound scaffold facilitates the exploration of its potential in various therapeutic areas by enabling the rational design of novel derivatives and the identification of promising lead compounds through virtual screening.

Chemical Reactivity and Derivatization Chemistry of the R 4 Pyrrolidin 3 Yl Morpholine Moiety

Nucleophilic Reactions at Nitrogen Centers

The (R)-4-(pyrrolidin-3-yl)morpholine moiety possesses two nitrogen atoms with different chemical environments and reactivity. The pyrrolidine (B122466) nitrogen is a secondary amine, while the morpholine (B109124) nitrogen is a tertiary amine. This difference dictates their nucleophilic character and the types of reactions they can undergo.

The secondary amine of the pyrrolidine ring is the primary site for nucleophilic reactions. nih.gov Its lone pair of electrons is readily available for reactions with a wide range of electrophiles. Common transformations include N-alkylation, N-acylation, N-arylation, and reductive amination. The basicity and nucleophilicity of the pyrrolidine nitrogen make it a privileged position for substitution, with a significant percentage of FDA-approved pyrrolidine-containing drugs being substituted at this position. nih.gov

N-Alkylation and N-Acylation: The pyrrolidine nitrogen can be readily alkylated using alkyl halides or subjected to reductive amination with aldehydes or ketones. Acylation with acid chlorides or anhydrides proceeds efficiently to form the corresponding amides. These reactions are fundamental for introducing diverse substituents and modulating the physicochemical properties of the molecule.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for forming N-aryl bonds at the pyrrolidine nitrogen. This allows for the introduction of various (hetero)aryl groups, significantly expanding the structural diversity of the scaffold.

In contrast, the morpholine nitrogen is a tertiary amine and is generally less nucleophilic than the pyrrolidine nitrogen. It can participate in reactions such as quaternization with reactive alkylating agents to form quaternary ammonium (B1175870) salts. However, under most conditions, the secondary amine of the pyrrolidine ring is the more reactive center.

Table 1: Representative Nucleophilic Reactions at the Pyrrolidine Nitrogen

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., ACN)N-Alkyl pyrrolidine
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃)N-Alkyl pyrrolidine
N-AcylationAcyl chloride/Anhydride, Base (e.g., Et₃N), Solvent (e.g., DCM)N-Acyl pyrrolidine
N-ArylationAryl halide, Pd catalyst, Ligand, Base (e.g., NaOtBu)N-Aryl pyrrolidine

Functionalization of the Pyrrolidine and Morpholine Rings

Beyond the nitrogen centers, the carbon skeletons of both the pyrrolidine and morpholine rings offer opportunities for functionalization. These modifications can influence the conformation of the rings and the spatial orientation of substituents, which can be critical for biological activity. nih.gov

Pyrrolidine Ring Functionalization: The functionalization of the pyrrolidine ring can be achieved through various methods, including the use of chiral starting materials like 4-hydroxyproline (B1632879) to introduce substituents at specific positions. mdpi.com Modern synthetic methods allow for direct C-H functionalization, although this can be challenging to control regioselectively. Alternatively, the synthesis can start from acyclic precursors, allowing for the introduction of substituents before the ring-forming step. mdpi.comorganic-chemistry.org

Morpholine Ring Functionalization: The morpholine ring is a common feature in many bioactive compounds, valued for its favorable metabolic properties and ability to form key interactions with biological targets. nih.govacs.org Substituents can be introduced on the morpholine ring to enhance target selectivity. For instance, in the context of kinase inhibitors, methylation at the C3-position or the introduction of a bridged ethylene (B1197577) group between C3 and C5 have been explored to develop selective mTOR inhibitors with good brain penetrance. acs.org These modifications are typically incorporated during the synthesis of the morpholine ring itself, starting from appropriately substituted amino alcohols. researchgate.net

Table 2: Strategies for Ring Functionalization

RingStrategyExample Reaction
PyrrolidineStarting from functionalized precursorsSynthesis from (2S,4R)-4-hydroxypyrrolidine carboxylic acid. mdpi.com
PyrrolidineC-H functionalizationRhodium-catalyzed C-H amination. organic-chemistry.org
MorpholineBuilding from substituted precursorsCyclization of substituted vicinal amino alcohols. researchgate.net
MorpholineModification of existing ringIntroduction of substituents to modulate kinase selectivity. acs.org

Cycloaddition and Ring Expansion/Contraction Reactions

Cycloaddition reactions are powerful tools for constructing the pyrrolidine ring and for building more complex structures from the this compound scaffold. Ring expansion and contraction reactions offer pathways to novel heterocyclic systems.

Cycloaddition Reactions: The most common method for synthesizing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. nih.govmdpi.com This reaction allows for a high degree of stereochemical control at multiple centers. The this compound scaffold itself can be used in cycloaddition reactions. For example, the pyrrolidine ring can act as the dipolarophile in certain contexts, or the entire molecule can be appended with functionalities that participate in cycloadditions, such as intramolecular Diels-Alder reactions, to create fused ring systems. mdpi.com Dearomative (4+3) cycloaddition reactions of related 3-alkenylpyrroles have been used to construct seven-membered rings fused to the pyrrole (B145914) core. nih.govuchicago.edu

Ring Expansion/Contraction: Ring contraction provides a method for synthesizing pyrrolidines from more abundant six-membered rings like pyridines. Photochemical- or transition-metal-catalyzed ring contractions of pyridines can lead to highly functionalized pyrrolidine derivatives. nih.govnih.govresearchgate.net Conversely, ring expansion reactions can be used to convert the morpholine ring into larger heterocycles. For example, treatment of 4-benzyl-3-chloromethylmorpholine with phenoxide anions can lead to a 1,4-oxazepane (B1358080) via a neighboring group participation mechanism involving an aziridinium (B1262131) ion intermediate. rsc.org Such transformations can provide access to novel scaffolds with different conformational properties.

Table 3: Ring Transformation Reactions

Reaction TypeStarting Material (Example)Product (Example)Key Features
[3+2] CycloadditionAzomethine ylide + AlkeneSubstituted pyrrolidineStereoselective formation of the pyrrolidine ring. mdpi.com
Ring ContractionPyridine derivativePyrrolidine derivativeAccess to pyrrolidines from abundant pyridines. nih.gov
Ring ExpansionSubstituted morpholine1,4-OxazepaneFormation of seven-membered rings. rsc.org

Cross-Coupling Methodologies for Scaffold Diversification

Transition-metal-catalyzed cross-coupling reactions are indispensable for the diversification of heterocyclic scaffolds like this compound. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling an organoboron reagent with a halide or triflate. For a derivative of this compound bearing a haloaryl substituent, the Suzuki reaction can be used to introduce a wide variety of aryl or vinyl groups. Selective Suzuki cross-coupling has been demonstrated on related pyridopyrimidine systems containing a morpholine moiety, where the reaction conditions (catalyst, base, solvent) can be tuned to control regioselectivity when multiple halides are present. arkat-usa.org

Buchwald-Hartwig Amination: As mentioned in section 5.1, this palladium-catalyzed reaction is a key method for N-arylation of the pyrrolidine ring. It can also be used to form C-N bonds at aryl halide positions on derivatives of the main scaffold. Studies on related pyrido[2,3-d]pyrimidin-7(8H)-ones show that Buchwald-Hartwig cross-coupling is highly efficient for introducing N-aryl substituents. nih.gov

Other cross-coupling reactions like the Sonogashira (for introducing alkyne groups) and Heck reactions are also applicable for diversifying the scaffold, provided suitable functional handles (e.g., halides) are present on the molecule. nih.gov

Table 4: Cross-Coupling Reactions for Diversification

Reaction NameCatalyst System (Example)Bond FormedApplication Example
Suzuki-MiyauraPd(PPh₃)₄, Base (e.g., Cs₂CO₃)C-CArylation of a halo-pyridopyrimidine morpholine derivative. arkat-usa.org
Buchwald-HartwigPd₂(dba)₃, Ligand (e.g., BINAP), BaseC-NN-arylation of the pyrrolidine ring or amination of a haloaryl group. nih.gov
SonogashiraPd catalyst, Cu(I) cocatalyst, BaseC-C (alkyne)Introduction of alkynyl groups onto an aryl halide. nih.gov

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the reactions used to derivatize the this compound scaffold is crucial for optimizing reaction conditions and controlling selectivity.

Mechanism of Ring Contraction: The photo-promoted ring contraction of pyridines with silylborane to yield pyrrolidine derivatives has been shown to proceed through a series of intermediates. The process involves the formation of a 2-silyl-1,2-dihydropyridine, which then undergoes a photochemical or thermal silyl (B83357) migration to form a vinylazomethine ylide. This ylide subsequently undergoes a 4π-electrocyclization to furnish the final bicyclic pyrrolidine product. nih.govnih.gov

Mechanism of Ring Expansion: The ring expansion of a 3-chloromethylmorpholine to a 1,4-oxazepane is proposed to occur via neighboring group participation. rsc.org The nitrogen atom of the morpholine ring attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, forming a strained tricyclic aziridinium cation intermediate. This intermediate is an ambident electrophile, and subsequent nucleophilic attack at one of the methylene (B1212753) carbons of the aziridinium ring leads to the ring-expanded 1,4-oxazepane product.

Mechanism of Cycloaddition: The 1,3-dipolar cycloaddition reaction of azomethine ylides proceeds via a concerted pericyclic mechanism. The stereochemical outcome is determined by the geometry of the dipole and the dipolarophile and their relative orientation in the transition state. nih.gov The regioselectivity is governed by the electronic properties (HOMO-LUMO interactions) of the reacting partners.

Synthesis of Complex Polycyclic Systems Incorporating the Scaffold

The this compound scaffold can serve as a key building block for the synthesis of more complex, polycyclic molecules with potential biological activity. The combination of the pyrrolidine and morpholine rings provides a rigid and three-dimensional starting point for constructing intricate architectures.

Methods for building complex polycyclic systems often involve tandem or one-pot reactions that efficiently build molecular complexity. For example, a cycloaddition reaction to form a new ring fused to the pyrrolidine could be followed by an intramolecular cyclization to generate another ring system. Glycine-based [3+2] cycloadditions have been combined with other annulation reactions in one-pot syntheses to create complex pyrrolidine-containing heterocyclic compounds. mdpi.com

The synthesis of natural products and other complex molecules often relies on strategic bond formations to construct fused and bridged ring systems. nih.gov For instance, an aza-Prins reaction followed by an electrocyclic ring opening has been used to construct a highly fused tetracyclic system in the synthesis of lyconadin A. nih.gov Similar strategies could be envisioned starting from a functionalized this compound derivative, using the existing rings as a foundation for further annulations. The incorporation of this scaffold can introduce conformational constraints and specific steric and electronic properties into the final polycyclic molecule. mdpi.com

Research Applications of the R 4 Pyrrolidin 3 Yl Morpholine Scaffold in Contemporary Chemical Science

Asymmetric Catalysis and Chiral Ligand Design

The development of novel chiral ligands and organocatalysts is a pivotal area of research aimed at achieving high efficiency and stereoselectivity in chemical transformations. The (R)-4-(pyrrolidin-3-yl)morpholine scaffold is a promising candidate in this domain due to the established success of pyrrolidine-based structures in asymmetric synthesis.

Chiral Ligands for Metal-Mediated Asymmetric Transformations

The pyrrolidine (B122466) core is a well-established and highly effective chiral motif for the construction of ligands used in metal-catalyzed asymmetric reactions. rsc.orggoogle.comnih.gov These ligands coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. While specific data on this compound as a ligand is scarce, its structural features suggest potential for forming stable and effective chiral metal complexes. The nitrogen atoms in both the pyrrolidine and morpholine (B109124) rings can act as coordination sites for a variety of transition metals.

The design of such ligands often focuses on creating a well-defined chiral pocket around the metal's active site. acs.orgacs.org The stereochemistry of the (R)-pyrrolidine unit in this compound would be instrumental in defining the geometry of this pocket, thereby influencing the enantioselectivity of the catalyzed reaction. The morpholine group can also play a role in modulating the steric and electronic properties of the ligand, which can fine-tune the reactivity and selectivity of the metal catalyst.

Table 1: Potential Metal-Mediated Asymmetric Transformations Using this compound-Based Ligands

Transformation TypeMetal CatalystPotential SubstratesExpected Outcome
Asymmetric HydrogenationRhodium, IridiumProchiral olefins, ketonesEnantiomerically enriched alkanes, alcohols
Asymmetric Allylic AlkylationPalladiumAllylic substrates and nucleophilesChiral allylated products
Asymmetric C-H ActivationIridium, RhodiumProchiral C-H bondsEnantioselective functionalization

This table represents potential applications based on the known reactivity of similar chiral pyrrolidine-based ligands. Specific experimental data for this compound in these transformations is not currently available in the literature.

Organocatalytic Applications

The field of organocatalysis has seen a surge in the use of small, chiral organic molecules to catalyze asymmetric transformations. Proline and its derivatives are among the most successful organocatalysts, operating through enamine or iminium ion intermediates. The this compound scaffold contains the essential secondary amine of the pyrrolidine ring, making it a viable candidate for organocatalysis.

While the morpholine substituent at the 3-position may influence the catalytic activity compared to proline, it could also offer advantages in terms of solubility and the steric environment of the catalytic transition state. Research on related pyrrolidine derivatives has shown that modifications to the pyrrolidine ring can significantly impact the catalyst's performance in reactions such as aldol (B89426) and Michael additions.

Table 2: Potential Organocatalytic Reactions Catalyzed by this compound

Reaction TypeActivation ModeExample SubstratesPotential Product
Aldol ReactionEnamineKetones and AldehydesChiral β-hydroxy carbonyls
Michael AdditionEnamine/IminiumCarbonyls and α,β-unsaturated compoundsChiral 1,5-dicarbonyls
Mannich ReactionEnamineAldehydes, amines, and ketonesChiral β-amino carbonyls

This table outlines potential applications based on the established catalytic activity of proline and its derivatives. Specific experimental validation for this compound is needed.

Scaffold for Chemical Biology Probes

Chemical probes are essential tools for dissecting complex biological processes. The design of potent and selective probes often relies on scaffolds that can be readily modified to interact with specific biological targets. scispace.com The this compound structure, with its defined stereochemistry and multiple points for diversification, is an attractive starting point for the development of such probes.

Design and Synthesis of Receptor Ligands for Mechanistic Research

The pyrrolidine ring is a common feature in ligands for various receptors, and its stereochemistry is often crucial for binding affinity and selectivity. nih.gov The morpholine moiety is also frequently incorporated into receptor ligands to improve properties such as solubility and metabolic stability. researchgate.net The combination of these two rings in this compound provides a rigid framework that can be elaborated to target specific receptor subtypes. nih.govresearchgate.netcolab.ws

For instance, derivatives of this scaffold could be synthesized to probe the binding pockets of G-protein coupled receptors (GPCRs) or ion channels, where specific stereochemical interactions are paramount for activity. The synthesis of a library of compounds based on this scaffold would allow for systematic structure-activity relationship (SAR) studies to identify key interactions and develop highly selective ligands for mechanistic studies. nih.govmdpi.com

Enzyme Inhibitor Design and Mechanistic Investigations

The development of enzyme inhibitors is a cornerstone of drug discovery and chemical biology. The pyrrolidine scaffold has been successfully employed in the design of inhibitors for a wide range of enzymes, including proteases, kinases, and glycosidases. nih.govmdpi.commdpi.com The morpholine ring is also a known component of various enzyme inhibitors, contributing to binding and improving pharmacokinetic properties. researchgate.net

The this compound scaffold can serve as a template for creating inhibitors that mimic the transition state of an enzymatic reaction or bind to allosteric sites. The chiral center of the pyrrolidine can be used to orient substituents to interact with specific residues in the enzyme's active site, leading to potent and selective inhibition. Mechanistic studies using such inhibitors can provide valuable insights into enzyme function and regulation. nih.gov

Table 3: Potential Enzyme Targets for Inhibitors Based on the this compound Scaffold

Enzyme ClassPotential TargetRationale for Targeting
Glycosidasesα-amylase, α-glucosidasePyrrolidine derivatives are known inhibitors, relevant for diabetes. nih.gov
KinasesVariousMorpholine is a common moiety in kinase inhibitors.
ProteasesVariousPyrrolidine mimics can target the active site.

This table indicates potential enzyme targets based on the known activities of similar heterocyclic compounds. Specific inhibitory data for this compound derivatives would require experimental investigation.

Scaffold for Protein-Protein Interaction Modulators

Modulating protein-protein interactions (PPIs) is a challenging but increasingly important area of chemical biology and drug discovery. dntb.gov.uanih.govresearchgate.netnih.govresearchgate.net Small molecules that can disrupt or stabilize PPIs are valuable tools for studying cellular signaling pathways and can serve as leads for new therapeutics. The three-dimensional structure of the this compound scaffold makes it a suitable starting point for the design of PPI modulators.

By strategically adding functional groups to the pyrrolidine and morpholine rings, it is possible to create molecules that present a specific pharmacophore in three-dimensional space, mimicking the key binding epitopes of one of the protein partners. The rigidity of the scaffold can help to pre-organize these functional groups, reducing the entropic penalty upon binding.

Development of Advanced Materials and Polymers

A thorough investigation of scientific databases and chemical literature did not yield any specific studies detailing the integration of the this compound scaffold into advanced materials or polymers. The individual components of this molecule, namely the pyrrolidine and morpholine rings, are well-established building blocks in materials science. e3s-conferences.orgresearchgate.net However, the specific chiral conjugate, this compound, has not been documented as a monomer or functionalizing agent in the synthesis of novel materials.

The inherent properties of the pyrrolidine ring, such as its three-dimensional structure and its ability to act as a versatile scaffold, have made it a valuable component in medicinal chemistry and drug design. researchgate.net Similarly, the morpholine moiety is recognized for its chemical stability and is incorporated into various functional molecules. e3s-conferences.orgwikipedia.org In theory, the combination of these two rings into a single chiral structure could offer unique stereochemical and physicochemical properties to a polymer backbone or material matrix. However, at present, there is no published research to substantiate this potential.

The table below summarizes the lack of available data in this area:

Research AreaFindings for this compound
Polymer SynthesisNo specific examples found in the literature.
Functional MaterialsNo documented use as a functionalizing agent.
Material PropertiesNo data available on materials incorporating this scaffold.

Applications in Flow Chemistry and Microreactor Technology for Chemical Synthesis

Similarly, an extensive search of the literature found no specific instances of this compound being synthesized or utilized in flow chemistry or microreactor technology. Flow chemistry has emerged as a powerful tool for the efficient, safe, and scalable synthesis of a wide range of chemical compounds, including heterocyclic molecules. acs.orgmdpi.com The synthesis of both pyrrolidine and morpholine derivatives has been successfully demonstrated using continuous-flow methods, often leading to improved yields and purities compared to traditional batch processes. nih.govorganic-chemistry.org

The advantages of microreactor technology, such as precise control over reaction parameters and enhanced heat and mass transfer, would, in principle, be beneficial for the stereoselective synthesis of chiral molecules like this compound. mdpi.com However, the scientific community has not yet published any work detailing such an application for this specific compound.

The following table outlines the absence of research in this domain:

TechnologyApplication for this compound
Flow ChemistryNo documented synthesis or use in flow reactors.
Microreactor TechnologyNo specific methodologies have been developed or reported.

Future Research Directions and Emerging Opportunities for R 4 Pyrrolidin 3 Yl Morpholine

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient, stereoselective, and environmentally benign methods for constructing chiral heterocycles is a cornerstone of modern organic chemistry. mdpi.comresearchgate.net Future research into the synthesis of (R)-4-(pyrrolidin-3-yl)morpholine is likely to focus on moving beyond traditional multi-step sequences to more innovative and sustainable approaches.

Key areas for exploration include:

Biocatalysis : The use of enzymes, such as transaminases or imine reductases (IREDs), offers a highly enantioselective route to chiral amines and their corresponding heterocycles. researchgate.netacs.orgacs.org A future strategy could involve the transaminase-triggered cyclization of a suitable ω-chloroketone precursor, which has been shown to produce 2-substituted pyrrolidines with excellent enantiomeric excess (>99.5% ee). acs.orgacs.org This biocatalytic approach aligns with the principles of green chemistry by operating under mild conditions and minimizing byproducts. researchgate.netmdpi.com

Asymmetric Organocatalysis : Pyrrolidine-based organocatalysts are well-established for their ability to promote a wide range of enantioselective transformations. mdpi.com Future work could explore the use of novel chiral catalysts to construct the (R)-pyrrolidine ring system from acyclic precursors with high stereocontrol. mdpi.comnumberanalytics.com

Catalytic C-H Functionalization : Direct, catalytic C-H functionalization represents a highly atom-economical strategy for building molecular complexity. organic-chemistry.org Research could target the development of iridium or rhodium-catalyzed systems for the asymmetric annulation of diols with amines or the intramolecular amination of unactivated C(sp³)-H bonds to form the chiral pyrrolidine (B122466) ring. organic-chemistry.org

Flow Chemistry : The application of flow chemistry could enable a more scalable and efficient synthesis of this compound and its derivatives. numberanalytics.com Continuous flow processes can offer improved control over reaction parameters, enhanced safety, and streamlined production, which is particularly valuable for generating chemical libraries for screening purposes.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Key Research Focus
Biocatalysis High enantioselectivity (>99% ee), mild reaction conditions, green and sustainable. researchgate.netacs.org Engineering transaminases or other enzymes for specific chloro-ketoamine substrates.
Asymmetric Organocatalysis Metal-free, environmentally friendly, high efficiency for various transformations. mdpi.com Design of new bifunctional organocatalysts for the cyclization of acyclic precursors.
C-H Functionalization High atom economy, direct synthesis from simple precursors, reduced step count. organic-chemistry.org Development of novel chiral catalysts for regio- and enantioselective intramolecular amination.

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

Beyond its synthesis, future research will benefit from exploring the untapped reactivity of the this compound scaffold. The distinct electronic and steric environments of the pyrrolidine and morpholine (B109124) nitrogens, along with the various C-H bonds, provide multiple sites for novel chemical transformations.

Emerging opportunities include:

Regioselective Functionalization : Developing catalytic systems that can selectively functionalize one nitrogen atom in the presence of the other would unlock a vast chemical space for creating derivatives. This could involve exploiting subtle differences in basicity or steric hindrance.

Radical C-H Functionalization : Methods involving radical chemistry provide powerful tools for late-stage functionalization. nih.gov Future studies could apply photoredox or electrochemical catalysis to activate specific C-H bonds on either the pyrrolidine or morpholine ring, allowing for the introduction of new substituents and the rapid generation of analog libraries.

Ring-Distortion and Expansion Strategies : Investigating reactions that could lead to the selective opening or expansion of either the pyrrolidine or morpholine ring would provide access to entirely new classes of complex chiral scaffolds.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. researchgate.net For a scaffold like this compound, these computational tools offer several exciting prospects.

Predictive Synthesis and Reaction Optimization : ML models can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations or to optimize reaction conditions for yield and selectivity. researchgate.netrsc.org This could accelerate the development of efficient synthetic routes to derivatives of this compound.

Regioselectivity Prediction : One of the key challenges in functionalizing complex heterocycles is controlling regioselectivity. Machine learning models have successfully predicted regioselectivity in the radical C-H functionalization of heterocycles with high accuracy, a strategy that could guide the synthetic design of novel analogs. nih.gov

De Novo Molecular Design : AI algorithms can be used to design novel molecules with desired properties. researchgate.net By using this compound as a core fragment, AI could generate virtual libraries of new compounds tailored for specific biological targets, identifying promising candidates for synthesis and testing. Neural networks are already being employed to boost the design of new chiral ligands. chemistryworld.com

Development of Advanced Analytical Techniques Tailored to Complex Chiral Heterocycles

The analysis and purification of chiral molecules are critical for their application, particularly in pharmaceuticals. While high-performance liquid chromatography (HPLC) is a standard method, future research will likely leverage more advanced and complementary techniques for analyzing this compound and its derivatives. chromatographyonline.com

Supercritical Fluid Chromatography (SFC) : SFC is gaining recognition as a powerful alternative to HPLC for chiral separations. chromatographyonline.com It often provides faster analysis times and different selectivity, making it a valuable tool for resolving complex mixtures of stereoisomers that may be difficult to separate by other means.

Capillary Electrophoresis (CE) : As a technique that separates molecules based on charge and size, CE offers an orthogonal separation mechanism to chromatography. chromatographyonline.com This can be particularly useful for the analysis of polar and charged compounds like amines, providing high-resolution separation and requiring minimal sample volume.

Vibrational Circular Dichroism (VCD) : For unambiguous assignment of absolute stereochemistry, VCD spectroscopy is a powerful technique. chromatographyonline.com In conjunction with computational chemistry, VCD can confirm the (R)-configuration of the pyrrolidine ring and analyze the conformational preferences of new derivatives in solution.

Role in Interdisciplinary Research at the Chemistry-Biology Interface

The pyrrolidine and morpholine rings are considered "privileged" scaffolds in medicinal chemistry, as they are frequently found in biologically active compounds and approved drugs. nih.govresearchgate.netmdpi.com The true potential of this compound lies at the intersection of chemistry and biology.

Future interdisciplinary research will likely focus on:

Scaffold for Drug Discovery : The defined three-dimensional structure of this compound makes it an ideal starting point for diversity-oriented synthesis. nih.gov By decorating the scaffold with various functional groups, chemists can create libraries of novel compounds for screening against a wide range of biological targets, including enzymes and G-protein coupled receptors. nih.govnih.gov

Probing Molecular Interactions : The stereochemistry of the pyrrolidine ring can significantly influence how a molecule binds to a biological target. nih.gov Synthesizing and testing both enantiomers of a given derivative can provide crucial insights into structure-activity relationships (SAR) and the specific interactions that govern biological activity.

Development of Novel Bioisosteres : The unique combination of the pyrrolidine and morpholine rings could serve as a novel bioisostere for other chemical groups in known drugs. rsc.org This could lead to the development of new chemical entities with improved pharmacological properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-4-(pyrrolidin-3-yl)morpholine, and how can reaction conditions be optimized to improve yield?

  • Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting morpholine with a pyrrolidine derivative bearing a leaving group (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF). Optimizing reaction parameters such as temperature (60–80°C), solvent polarity (THF or DMF), and stoichiometric ratios can enhance yields up to 70%. Catalytic systems like Pd-mediated cross-coupling may further improve efficiency for complex derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H NMR distinguishes pyrrolidine (δ 1.8–2.5 ppm) and morpholine (δ 3.6–4.0 ppm) protons. ¹³C NMR confirms carbonyl (if present) and ring carbons.
  • IR Spectroscopy : C-O stretches (~1100 cm⁻¹) and N-H bends (~1600 cm⁻¹) validate functional groups.
  • Chiral HPLC : Essential for confirming enantiomeric purity of the R-configuration .

Q. What are the primary pharmacological applications of this compound derivatives in current research?

  • Answer : These derivatives are explored as:

  • Kinase inhibitors : Targeting PI3K/AKT/mTOR pathways in oncology.
  • Neurological agents : Modulating neurotransmitter receptors (e.g., dopamine, serotonin).
  • Antimicrobial scaffolds : Disrupting bacterial cell wall synthesis.
    Evidence from related morpholine-pyrrolidine hybrids supports these applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Answer : Contradictions may arise from:

  • Assay variability : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.
  • Stereochemical impurities : Validate enantiomeric excess via chiral chromatography.
  • Off-target effects : Employ proteome-wide profiling (e.g., kinome screens).
    Comparative studies in highlight the role of stereochemistry in target specificity .

Q. What experimental design strategies are recommended for evaluating the pharmacokinetic (PK) properties of this compound in preclinical models?

  • Answer :

  • Solubility : Use hydrochloride salts to enhance aqueous solubility (≥10 mg/mL in PBS) .
  • Metabolic stability : Incubate with liver microsomes and quantify metabolites via LC-MS.
  • Plasma protein binding : Employ equilibrium dialysis or ultrafiltration.
  • Bioavailability : Calculate logP (predicted ~1.2) to guide formulation .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

  • Answer : The R-configuration enhances binding to chiral targets (e.g., G-protein-coupled receptors). Molecular docking studies suggest that the pyrrolidine ring’s spatial orientation improves hydrogen bonding with active-site residues. demonstrates R-enantiomers exhibit 10-fold higher affinity for neurological targets than S-counterparts .

Methodological Considerations

  • Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis .
  • In Vivo Studies : Prioritize hydrochloride salts for improved bioavailability .
  • Data Validation : Cross-reference NMR/LC-MS results with computational models (e.g., DFT for NMR shifts) .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
(R)-4-(pyrrolidin-3-yl)morpholine
Reactant of Route 2
Reactant of Route 2
(R)-4-(pyrrolidin-3-yl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.